molecular formula C8H11BrClN B2909716 3-Bromo-2,5-dimethylaniline hydrochloride CAS No. 2490432-83-0

3-Bromo-2,5-dimethylaniline hydrochloride

Cat. No.: B2909716
CAS No.: 2490432-83-0
M. Wt: 236.54
InChI Key: GHZQAXAOOOAEHE-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dimethylaniline hydrochloride is an organic compound with the molecular formula C8H10BrN·HCl. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and two methyl groups at the second and fifth positions. The compound is typically found in its hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-dimethylaniline hydrochloride can be achieved through a multi-step process:

    Nitration: The starting material, 2,5-dimethylaniline, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amine group, forming 3-amino-2,5-dimethylaniline.

    Bromination: Finally, bromination of 3-amino-2,5-dimethylaniline introduces a bromine atom at the third position, resulting in 3-Bromo-2,5-dimethylaniline.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine and methyl groups on the aromatic ring influence the reactivity and orientation of further substitutions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can replace the bromine atom.

Major Products

    Oxidation: Oxidation can lead to the formation of quinones or other oxygenated derivatives.

    Reduction: Reduction typically yields amines or other reduced forms.

    Substitution: Substitution reactions produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2,5-dimethylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The bromine and methyl groups influence its binding affinity and reactivity with enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,5-dimethylaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-bromo-2,5-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-5-3-7(9)6(2)8(10)4-5;/h3-4H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZQAXAOOOAEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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